7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds in the 1,2,3,4-tetrahydroisoquinoline (thiq) class have been used in the preparation of androgen receptor modulators (sarms) as well as steroidmimetic and chimeric microtubule disruptors . These targets play crucial roles in various biological processes, including cell division and hormone signaling.
Mode of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They likely interact with their targets, causing changes that lead to their biological effects.
Biochemical Pathways
Thiq-based compounds are known to impact a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets.
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the methylation of a suitable isoquinoline derivative, followed by cyclization and subsequent bromination to yield the hydrobromide salt . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Comparison with Similar Compounds
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds, such as:
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBRBHPVHFRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.